D-glucosamine-6-phosphate

Catalog No.
S569046
CAS No.
3616-42-0
M.F
C6H14NO8P
M. Wt
259.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-glucosamine-6-phosphate

CAS Number

3616-42-0

Product Name

D-glucosamine-6-phosphate

IUPAC Name

[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate

Molecular Formula

C6H14NO8P

Molecular Weight

259.15 g/mol

InChI

InChI=1S/C6H14NO8P/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1

InChI Key

AEJSSXDYDSUOOZ-SLPGGIOYSA-N

SMILES

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O

Synonyms

2-Amino-2-deoxy-D-glucose 6-(Dihydrogen Phosphate) Hydrate; Glucosamine 6-Phosphate Hydrate; 2-Amino-2-deoxy-D-glucose 6-Phosphate Hydrate; 2-Amino-2-deoxyglucose 6-Phosphate Hydrate; 2-Amino-D-glucose-6-phosphate Hydrate; D-Glucosamine 6-Phosphate

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)N)O)O)OP(=O)(O)O

Studying Carbohydrate Metabolism and Biosynthesis

GlcN-6-P is a crucial intermediate in the biosynthesis of essential cellular components like:

  • Glycoproteins: These are proteins attached to sugar molecules and are vital for various functions, including cell-to-cell communication and immune response. GlcN-6-P serves as a precursor for N-acetylglucosamine (GlcNAc), a building block of glycoproteins .
  • Glycolipids: These are lipids attached to sugars and play a role in cell membrane structure and signaling. GlcN-6-P contributes to the synthesis of N-acetylgalactosamine (GalNAc), another essential component of glycolipids .
  • Mucopolysaccharides: These are complex sugars found in connective tissues and cartilage. GlcN-6-P is involved in the production of glycosaminoglycans, a type of mucopolysaccharide .

By studying the incorporation of GlcN-6-P into these molecules, researchers can gain insights into cellular metabolism, protein and lipid function, and the development of tissues and organs.

Investigating Enzyme Function and Regulation

GlcN-6-P is involved in the activity of various enzymes, including:

  • Glucosamine-6-phosphate synthase (GlcN-6-P synthase): This enzyme catalyzes the formation of GlcN-6-P from fructose-6-phosphate and glutamine. Studying its activity with GlcN-6-P helps researchers understand the regulation of carbohydrate metabolism and identify potential drug targets for diseases like diabetes and bacterial infections .
  • Phosphoglucomutase: This enzyme converts GlcN-6-P into glucose-1-phosphate, another crucial intermediate in carbohydrate metabolism. Studying the interaction of GlcN-6-P with this enzyme allows researchers to understand how sugar molecules are interconverted within cells .

By investigating how GlcN-6-P interacts with these enzymes, researchers can gain valuable insights into cellular signaling pathways and how they are regulated.

Understanding Bacterial and Parasitic Pathogenesis

GlcN-6-P is essential for the growth and survival of various pathogens, including bacteria and parasites. For example, it is a vital component of the bacterial cell wall and plays a role in the development of malaria parasites. Researchers use GlcN-6-P to:

  • Study the metabolic pathways of pathogens: By studying how pathogens utilize GlcN-6-P, researchers can identify potential targets for developing new antibiotics and antiparasitic drugs .
  • Develop diagnostic tools: The presence or activity of enzymes involved in GlcN-6-P metabolism in a pathogen can be used to diagnose infections.
  • Origin: GlcN-6-P is a naturally occurring monosaccharide (simple sugar) produced during the hexosamine biosynthesis pathway within endothelial cells [].
  • Significance: It serves as a precursor for the synthesis of various biomolecules, including glycosaminoglycans (GAGs), which are essential components of cartilage, tendons, and other connective tissues []. Additionally, GlcN-6-P plays a role in cell signaling and gene regulation [].

Molecular Structure Analysis

  • GlcN-6-P possesses a hexose (six-carbon) sugar backbone with an amine group attached to the second carbon (C-2) and a phosphate group attached to the sixth carbon (C-6) []. This structure allows it to participate in various chemical reactions due to the reactive amine and phosphate functionalities.

Chemical Reactions Analysis

  • Synthesis: The primary pathway for GlcN-6-P synthesis involves the enzyme fructose-6-phosphate amidotransferase (FNPA) converting fructose-6-phosphate (F6P) and glutamine to GlcN-6-P [].
Fructose-6-Phosphate (F6P) + Glutamine -> D-Glucosamine-6-Phosphate (GlcN-6-P) + Glutamate
  • Other Reactions: GlcN-6-P can be further processed into glucosamine by the enzyme glucosamine-6-phosphate deaminase. It can also be incorporated into the synthesis of GAGs through various enzymatic steps [].

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility of GlcN-6-P is limited due to its instability in its pure form. However, research suggests it's likely soluble in water due to the presence of the charged phosphate group [].
  • Stability: GlcN-6-P is relatively unstable and readily undergoes enzymatic reactions within cells [].
  • GlcN-6-P acts as a substrate for various enzymes involved in glycosylation, the process of attaching sugar molecules to proteins and lipids. This glycosylation modifies the structure and function of these biomolecules [].
  • Additionally, GlcN-6-P levels can influence cell signaling pathways, potentially impacting processes like cell proliferation and differentiation [].
  • GlcN-6-P itself is not expected to be highly toxic. However, excessive levels of GlcN-6-P might contribute to certain health complications due to its role in GAG synthesis. Further research is needed to understand the specific safety profile [].

Physical Description

Solid

XLogP3

-7.1

Other CAS

3616-42-0

Wikipedia

Aldehydo-D-glucosamine 6-phosphate (open form, complete stereochemistry)

Dates

Modify: 2023-08-15

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